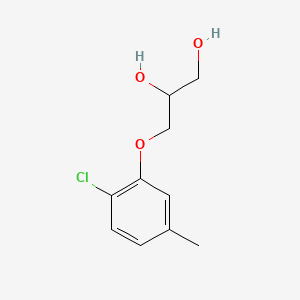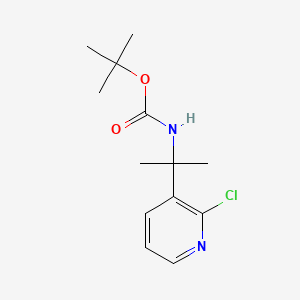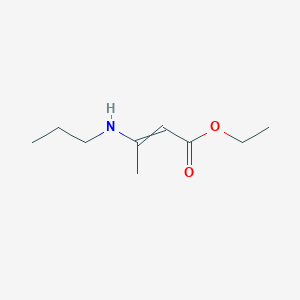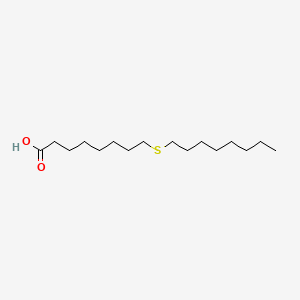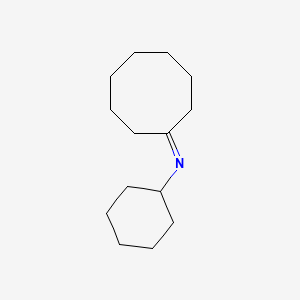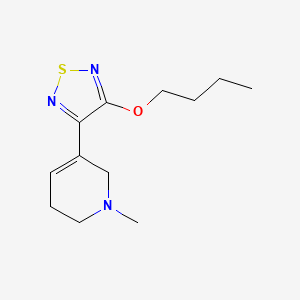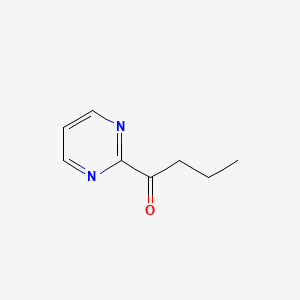![molecular formula C15H18N2O6 B13939629 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The furo[3,2-b]pyrrole core is a fused ring system that includes both oxygen and nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common synthetic route follows the Hemetsberger–Knittel protocol, which includes:
Nucleophilic substitution: Halogen-containing aliphatic carboxylic acid esters are reacted with nucleophiles.
Knoevenagel condensation: This step involves the condensation of aldehydes with active methylene compounds.
Thermolysis: The final step promotes intramolecular cyclocondensation to form the O,N-heteropentalene structure.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
4H-thieno[3,2-b]pyrrole-5-carboxylates: These compounds have a sulfur atom in place of the oxygen atom in the furo[3,2-b]pyrrole core.
Indole derivatives: These compounds have a benzene ring fused with a pyrrole ring, offering different electronic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the morpholinoacetoxy group, which can impart unique biological and chemical properties .
Eigenschaften
Molekularformel |
C15H18N2O6 |
|---|---|
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylacetyl)oxyethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C15H18N2O6/c18-14(10-17-2-5-20-6-3-17)22-7-8-23-15(19)12-9-13-11(16-12)1-4-21-13/h1,4,9,16H,2-3,5-8,10H2 |
InChI-Schlüssel |
IOONQSQLDSNOPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(=O)OCCOC(=O)C2=CC3=C(N2)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
